N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide
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Overview
Description
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is an organic compound characterized by the presence of both methoxyphenyl and thiophenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 3-thiophenemethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxybenzylamine with a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: The protected intermediate is then coupled with 3-thiophenemethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- N’-[(2-methoxyphenyl)methyl]-N-[(furan-3-yl)methyl]ethanediamide
- N’-[(2-methoxyphenyl)methyl]-N-[(pyridin-3-yl)methyl]ethanediamide
Uniqueness
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is unique due to the specific combination of methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-13-5-3-2-4-12(13)9-17-15(19)14(18)16-8-11-6-7-21-10-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENNEXNHOZLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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